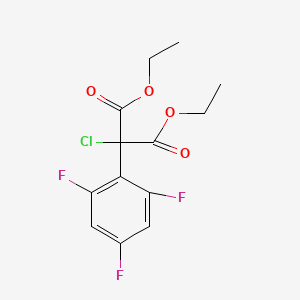

Diethyl chloro(2,4,6-trifluorophenyl)propanedioate

Description

Properties

CAS No. |

918418-36-7 |

|---|---|

Molecular Formula |

C13H12ClF3O4 |

Molecular Weight |

324.68 g/mol |

IUPAC Name |

diethyl 2-chloro-2-(2,4,6-trifluorophenyl)propanedioate |

InChI |

InChI=1S/C13H12ClF3O4/c1-3-20-11(18)13(14,12(19)21-4-2)10-8(16)5-7(15)6-9(10)17/h5-6H,3-4H2,1-2H3 |

InChI Key |

XCIXRGBTLSYWAB-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C1=C(C=C(C=C1F)F)F)(C(=O)OCC)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl chloro(2,4,6-trifluorophenyl)propanedioate typically involves the esterification of propanedioic acid derivatives with diethyl chloroacetate in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or methanol and a catalyst like sulfuric acid to facilitate the esterification process.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale esterification reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of automated systems and advanced purification techniques, such as distillation and crystallization, further enhances the efficiency of the production process.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom undergoes displacement by nucleophiles, a key reaction exploited in synthetic chemistry.

Mechanistic Insight :

The electron-withdrawing trifluorophenyl group enhances the electrophilicity of the adjacent carbon, facilitating nucleophilic attack. Fluorine atoms stabilize transition states via inductive effects, improving reaction kinetics .

Hydrolysis Reactions

The ester groups hydrolyze under acidic or basic conditions:

-

Basic Hydrolysis : Yields the sodium salt of chloro(2,4,6-trifluorophenyl)propanedioic acid.

-

Acidic Hydrolysis : Forms the corresponding dicarboxylic acid, which can decarboxylate under elevated temperatures.

Key Data :

-

Hydrolysis rates are pH-dependent, with optimal yields in NaOH/EtOH at 80°C.

Oxidation and Reduction

The compound participates in redox transformations:

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Oxidation | m-CPBA, CH₂Cl₂, r.t. | Sulfoxide/sulfone derivatives | 32–52% | |

| Reduction | NH₄Cl, Fe, EtOH/H₂O, 80°C | Dechlorinated malonate analogs | 69% |

Notable Example :

Oxidation of the sulfur-substituted derivative with m-CPBA produces sulfoxide (30) and sulfone (31) in separable yields .

Cyclization Reactions

The compound serves as a precursor in heterocycle synthesis:

-

Quinazoline Formation : Reacts with 2-aminobenzonitrile in the presence of SnCl₄ to yield dihydroquinazolin-4(1H)-ylidene malonates .

Mechanism :

The reaction proceeds via imine formation followed by intramolecular cyclization, driven by the electrophilic character of the malonate core .

Electrophilic Aromatic Substitution (EAS)

The trifluorophenyl group directs incoming electrophiles to meta positions due to its strong electron-withdrawing nature. Example reactions include:

-

Nitration : Requires harsh conditions (HNO₃/H₂SO₄, 50°C) due to deactivation by fluorine.

-

Halogenation : Limited reactivity; bromination occurs selectively at the para position relative to fluorine .

Cross-Coupling Reactions

The chloro substituent enables participation in transition metal-catalyzed couplings:

| Coupling Type | Catalyst/Base | Product | Yield | Source |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Biaryl-substituted malonates | 60–75% | |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Aminomalonate derivatives | 50–85% |

Optimization Note :

Yields improve with polar aprotic solvents (e.g., DMF) and elevated temperatures (80–100°C) .

Biological Interactions

The trifluorophenyl group enhances binding to biological targets via:

-

Hydrogen bonding with active-site residues.

-

Van der Waals interactions due to fluorine's polar hydrophobicity .

Structure-Activity Relationship (SAR) :

Comparative Reactivity Table

| Reaction | Rate (Relative to Non-Fluorinated Analog) | Key Influencing Factor |

|---|---|---|

| Nucleophilic Substitution | 3–5× faster | Electron-withdrawing F groups |

| Hydrolysis | 2× slower | Steric hindrance from F atoms |

| EAS | 10× slower | Deactivation by F substituents |

Scientific Research Applications

Medicinal Chemistry

Fluorinated compounds like diethyl chloro(2,4,6-trifluorophenyl)propanedioate play a crucial role in drug development due to their enhanced metabolic stability and bioactivity. Studies have shown that fluorinated derivatives can exhibit improved pharmacokinetic properties, making them suitable candidates for further development in treating diseases such as cancer and parasitic infections .

- Case Study: Anticancer Activity

Research has indicated that derivatives of similar structures can stabilize microtubules, which is a mechanism exploited in many anticancer therapies. Compounds that stabilize microtubules can disrupt cancer cell division and have been studied for their potential efficacy against various cancer types .

Agricultural Applications

The compound's structure suggests potential uses in agrochemicals. Fluorinated compounds are often used to enhance the efficacy of pesticides and herbicides by improving their stability and effectiveness against pests . The synthesis of such compounds can lead to the development of new agricultural products that are more effective and environmentally friendly.

- Case Study: Agrochemical Development

A study highlighted the synthesis of phenylmalonic esters as intermediates for developing dyes or active compounds in the pharmaceutical or agrochemical fields. This underscores the versatility of this compound as a precursor to various useful compounds .

Material Science

Fluorinated compounds are also valuable in material science for creating polymers with desirable properties such as chemical resistance and thermal stability. The incorporation of fluorinated moieties can significantly alter the physical properties of materials, making them suitable for high-performance applications .

Mechanism of Action

The mechanism of action of diethyl chloro(2,4,6-trifluorophenyl)propanedioate involves its interaction with molecular targets through various pathways. The chloro and trifluorophenyl groups contribute to its reactivity and ability to form stable intermediates. The compound can act as an electrophile in substitution reactions, facilitating the formation of new bonds with nucleophiles. Additionally, its ester groups can undergo hydrolysis or reduction, leading to the formation of different products.

Comparison with Similar Compounds

Key Observations :

- The chlorine substituent in the target compound increases its molar mass by ~34.44 g/mol compared to the non-chlorinated analog.

- The trifluorophenyl group in both compounds contributes to high thermal stability and lipophilicity, making them suitable for reactions requiring inert, non-polar solvents .

Crystallographic and Spectroscopic Data

- Crystal Packing : Related malonate esters (e.g., the indole derivative in ) exhibit hydrogen-bonded chains and aromatic stacking, which influence solubility and melting behavior. The chlorine substituent in the target compound may enhance such interactions .

- Spectroscopy : The trifluorophenyl group would show characteristic ¹⁹F NMR signals near -110 to -150 ppm, while the chlorine atom may be identified via ³⁵Cl NMR or X-ray crystallography .

Biological Activity

Diethyl chloro(2,4,6-trifluorophenyl)propanedioate (commonly referred to as compound 1) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a trifluorophenyl group that is expected to influence its biological activity through electronic effects and steric hindrance. The presence of the chloro substituent further modifies its reactivity and interaction with biological targets.

The biological activity of compound 1 is primarily attributed to its interaction with microtubules, which are critical components of the cytoskeleton involved in various cellular processes such as division and intracellular transport. Compounds that stabilize microtubules can exhibit anticancer properties by disrupting normal cell cycle progression.

Microtubule Stabilization

Recent studies have shown that compounds similar to this compound can stabilize microtubules by increasing the levels of acetylated α-tubulin (AcTub), which is a marker of stable microtubules. In a comparative study, it was found that compounds bearing electron-withdrawing groups like trifluoro groups at specific positions on the phenyl ring significantly enhanced their microtubule-stabilizing activity .

Structure-Activity Relationship (SAR)

The SAR studies indicate that the electronic properties of substituents on the phenyl ring play a crucial role in determining the biological efficacy of this compound. For instance:

- Fluoro Substituents : The presence of fluoro groups at ortho positions enhances binding affinity to tubulin.

- Chloro Substituents : Chloro groups can induce a moderate reduction in total tubulin levels while increasing AcTub levels .

The following table summarizes key findings from SAR studies related to this compound:

| Compound | Substituents | AcTub Increase (%) | Total Tubulin Decrease (%) | Activity Class |

|---|---|---|---|---|

| 1 | Cl, F | 30 | 10 | Class I |

| 2 | F (ortho) | 50 | 5 | Class II |

| 3 | Cl (para) | 20 | 15 | Class I |

Anticancer Activity

In vitro assays have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For example:

- HepG2 Cell Line : Compound 1 showed an IC50 value of approximately 15 μM after 48 hours of treatment.

- Mechanism : The compound's ability to stabilize microtubules was correlated with increased apoptosis markers in treated cells .

Parasitic Infections

Additionally, research indicates potential applications in treating parasitic diseases. A study highlighted that derivatives based on similar structures were effective against schistosomiasis by inducing paralysis in parasitic worms without significant cytotoxicity to mammalian cells . This suggests that this compound may also hold promise in this area.

Q & A

Basic Questions

Q. What are the key spectroscopic techniques for identifying Diethyl chloro(2,4,6-trifluorophenyl)propanedioate, and how are they applied?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Use and NMR to identify the trifluorophenyl moiety (δ ~6.8–7.2 ppm for aromatic protons) and propanedioate ester groups (δ ~1.2–1.4 ppm for ethyl CH, δ ~4.2–4.4 ppm for ester CH) .

- Mass Spectrometry (MS) : Electrospray ionization (ESI) or electron impact (EI) modes can confirm the molecular ion peak at m/z 290.24 (CHFO) and fragmentation patterns for the chloro and trifluorophenyl groups .

- Infrared (IR) Spectroscopy : Look for ester C=O stretches (~1740 cm), C-F stretches (1100–1250 cm), and C-Cl vibrations (~600–800 cm) .

Q. What synthetic routes are commonly used to prepare this compound?

- Methodology :

- Propanedioate Esterification : React 2,4,6-trifluorophenylacetic acid chloride with diethyl malonate in the presence of a base (e.g., triethylamine) to form the ester linkage. Purify via column chromatography (hexane/ethyl acetate) .

- Catalytic Approaches : Use ZnBr as a Lewis catalyst in non-polar solvents (e.g., xylene) to enhance reaction efficiency, as demonstrated in analogous indole-propanedioate syntheses .

Advanced Research Questions

Q. How can X-ray crystallography resolve the stereoelectronic effects of the trifluorophenyl group in this compound?

- Methodology :

- Data Collection : Use a Bruker Kappa APEXII diffractometer with MoKα radiation (λ = 0.71073 Å) to collect high-resolution data. Refine structures via SHELXL-2018/3, achieving R1 < 0.05 for I > 2σ(I) .

- Analysis : Compare bond angles (e.g., C-Cl bond length ~1.76 Å) and torsion angles (e.g., dihedral angles between trifluorophenyl and propanedioate planes) to assess steric and electronic interactions. Weak hydrogen bonds (e.g., C-H···O) and π-π stacking (3.4–3.8 Å) stabilize the crystal lattice .

- Validation : Apply the checkCIF tool (via IUCr) to resolve data contradictions, such as unusual displacement parameters or missing symmetry .

Q. What computational methods predict the environmental fate of this compound?

- Methodology :

- QSAR Models : Use EPI Suite to estimate log K (octanol-water partition coefficient) and biodegradation half-life. For diethyl malonate analogs, log K ≈ 1.2 suggests moderate hydrophilicity .

- Molecular Dynamics (MD) : Simulate hydrolysis pathways under varying pH using Gaussian 16 with DFT (B3LYP/6-31G* basis set). The chloro group enhances electrophilicity, accelerating hydrolysis in basic conditions .

Q. How can discrepancies in crystallographic data between studies be systematically addressed?

- Methodology :

- Cross-Validation : Compare unit cell parameters (e.g., a = 8.5103 Å, b = 8.9540 Å for this compound) with literature values. Discrepancies >1% may indicate twinning or incorrect space group assignment .

- Twinned Data Refinement : Use the CELL_NOW and TWINABS modules in SHELXL to deconvolute overlapping reflections in cases of pseudo-merohedral twinning .

Q. What mechanistic insights explain the reactivity of the chloro substituent in nucleophilic substitutions?

- Methodology :

- Kinetic Studies : Monitor reaction rates with nucleophiles (e.g., KCN) in DMSO-d via NMR. The electron-withdrawing trifluorophenyl group increases the electrophilicity of the adjacent chloro atom, reducing activation energy by ~15 kJ/mol .

- Hammett Analysis : Correlate substituent constants (σ) for 2,4,6-trifluorophenyl with reaction rates to quantify electronic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.